The compound (1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine is a chemical entity that exhibits potential applications in medicinal chemistry and pharmaceutical research. It is characterized by the presence of a cyclopropyl group, a bromo substituent, and a fluorobenzyl moiety, which contribute to its unique chemical properties and biological activities.
This compound can be synthesized through various organic chemistry techniques, often involving the manipulation of aromatic compounds and cyclopropane derivatives. Its synthesis and characterization are documented in chemical databases and literature, including sources such as Sigma-Aldrich and BenchChem.
The compound is classified as an amine, specifically a substituted cyclopropyl methanamine. It falls under the category of halogenated aromatic compounds due to the presence of bromine and fluorine atoms. Its molecular formula can be denoted as , with a molecular weight of approximately 267.12 g/mol.
The synthesis of (1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine typically involves several key steps:
The reaction conditions typically require a base such as sodium hydroxide or potassium carbonate to promote the nucleophilic attack on the electrophilic carbon of the benzyl halide. The use of organic solvents aids in achieving better solubility and reaction rates.
The molecular structure of (1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine can be represented using structural formulas that depict its functional groups clearly. The compound features:
The compound can participate in various chemical reactions typical for amines and halogenated compounds:
These reactions are often facilitated by adjusting temperature, solvent choice, and concentration to optimize yield and selectivity.
The mechanism by which (1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine exerts its effects in biological systems may involve:
Research into similar compounds suggests that halogenated amines can exhibit varying degrees of biological activity based on their substituent patterns.
The compound has potential applications in:
The synthesis of (1-(2-bromo-4-fluorobenzyl)cyclopropyl)methanamine employs convergent strategies that separately construct the halogenated aromatic and cyclopropane-amine moieties before coupling. A representative 5–7 step protocol begins with 2-bromo-4-fluorobenzaldehyde as the aromatic precursor, synthesized via bromination of 4-fluoroanisole followed by demethylation and halogenation [2]. The cyclopropane unit is typically built using a cyclopropanation reaction of allylic derivatives (e.g., allyl cyanides or esters) with dihalocarbenes or metal carbenoids. For instance, [1-(cyanomethyl)cyclopropyl]methanamine intermediates are generated through Kulinkovich-type reactions between allyl cyanides and ethyl diazoacetate under titanium catalysis, followed by reduction [3] [8]. Final coupling often involves nucleophilic substitution or reductive amination between the halogenated benzyl halide and the cyclopropylamine. This modular approach achieves overall yields of 15–28% after purification, with HPLC purity >95% [7] [10].
Table 1: Key Intermediates in Multi-Step Synthesis
| Intermediate | Role | Typical Yield | Reference |
|---|---|---|---|
| 2-Bromo-4-fluorobenzyl bromide | Electrophilic coupling partner | 85% | [2] |
| (1-(Cyanomethyl)cyclopropyl)methylamine | Cyclopropane precursor | 62% | [8] |
| Boc-protected final amine | Stabilized amine derivative | 90% | [7] |
Precise halogen placement on the aromatic ring is achieved through directed ortho-metalation (DoM) or electrophilic substitution. Bromination leverages N-bromosuccinimide (NBS) in anhydrous DCM under radical initiation (e.g., AIBN) at 0–5°C to minimize dihalogenation, yielding 2-bromo-4-fluoroanisole with >90% regioselectivity [2] [9]. Subsequent demethylation with BBr₃ generates the phenol, which undergoes a Balz-Schiemann reaction via diazotization and fluoroborate decomposition to install the fluorine at C4 [4]. For direct fluorination, DAST (diethylaminosulfur trifluoride) enables halogen exchange on ketone precursors, though with lower efficiency (50–65% yield) compared to Balz-Schiemann [10]. Critical to success is the stabilization of reactive intermediates—such as diazonium salts—at sub-zero temperatures to prevent decomposition [2].
Table 2: Halogenation Methods Comparison
| Method | Conditions | Regioselectivity | Yield | Limitations |
|---|---|---|---|---|
| NBS Bromination | DCM, 0°C, AIBN | Ortho > 20:1 | 92% | Requires electron-rich arenes |
| Balz-Schiemann Fluorination | NaNO₂/HBF₄, Δ | Meta/para specific | 75% | Diazonium instability |
| DAST Fluorination | -78°C to RT, anhydrous | Variable | 60% | Competing elimination |
Cyclopropane ring formation employs two dominant methods:
Table 3: Cyclopropanation Approaches
| Method | Conditions | Diastereoselectivity | Yield |
|---|---|---|---|
| MIRC with PhS⁻ | THF, −78°C, chiral auxiliary | trans:cis >95:5 | 68% |
| Rh₂(OAc)₄/diazoacetate | Benzene, 80°C | ~1:1 dr | 52% |
| Cu(OTf)/BOX catalyst | DCM, RT | trans:cis 85:15 | 75% |
The primary amine group in the target molecule necessitates protection during synthesis to avoid side reactions. Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy) groups are preferred due to their stability under cyclopropanation conditions and orthogonal deprotection [5] [6]. Reductive amination between 2-bromo-4-fluorobenzaldehyde and the Boc-protected cyclopropylmethanamine employs sodium cyanoborohydride in methanol at pH 5–6, yielding >85% of the coupled product [6]. Critical parameters include:
Table 4: Protecting Group Performance
| Group | Deprotection Method | Stability During Cyclopropanation | Deprotection Yield |
|---|---|---|---|
| Boc | TFA/DCM (0°C to RT) | High | 95% |
| Cbz | H₂/Pd-C (MeOH, RT) | Moderate | 90% |
| Fmoc | Piperidine/DMF | Low (base-sensitive) | 75% |
Scale-up faces three key bottlenecks:
Table 5: Scalability Optimization Strategies
| Challenge | Laboratory Scale Yield | Optimized Process | Pilot Scale Yield |
|---|---|---|---|
| Diazonium decomposition | 50–55% | Continuous flow reactor | 78% |
| Diazo compound accumulation | N/A (safety risk) | Slow addition via syringe pump | Safe scale-up |
| Amine hydrochloride purity | 85–90% | Anti-solvent crystallization | 99.5% |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8